Methyl 3-[(2-chlorophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-chlorophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorophenoxy group attached to the benzoate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2-chlorophenoxy)methyl]benzoate can be synthesized through the esterification of 3-[(2-chlorophenoxy)methyl]benzoic acid with methanol in the presence of a suitable catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chlorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2-chlorophenoxy)methyl]benzoic acid.
Reduction: 3-[(2-chlorophenoxy)methyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-[(2-aminophenoxy)methyl]benzoate.
Scientific Research Applications
Methyl 3-[(2-chlorophenoxy)methyl]benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-bromophenoxy)methyl]benzoate
- Methyl 3-[(2-fluorophenoxy)methyl]benzoate
- Methyl 3-[(2-methylphenoxy)methyl]benzoate
Uniqueness
Methyl 3-[(2-chlorophenoxy)methyl]benzoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it valuable in specific chemical syntheses and research applications .
Properties
IUPAC Name |
methyl 3-[(2-chlorophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOZOZPMJWMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.